2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
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Overview
Description
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Thiazole derivatives have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, antithrombotic, antitumor and cytotoxic activity .
Synthesis Analysis
The synthesis of thiazole compounds often involves the reaction of an alpha-halo amide with an isothiocyanate . The specific synthesis process for “2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide” was not found in the available resources.Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “this compound” were not found in the available resources.Scientific Research Applications
Synthesis and Potential Biological Activities
Synthesis of Novel Heterocyclic Compounds : Compounds with structures related to 2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide have been synthesized for their potential anti-inflammatory and analgesic properties. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone demonstrated significant inhibitory activity on COX-2 selectivity, along with analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cytotoxicity Against Cancer Cell Lines : Certain 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, indicating the potential for anticancer applications. These compounds, including ones with structural motifs similar to the query compound, exhibited significant cytotoxic effects, particularly against monocytic leukemia cells (Hour et al., 2007).
Antimicrobial and Antifungal Activity : A series of thiazolidine-2,4-dione carboxamide and amino acid derivatives have been synthesized, demonstrating weak to moderate antibacterial and antifungal activities. This research highlights the antimicrobial potential of compounds with similar structural features (Abd Alhameed et al., 2019).
Anticancer Activity Through Tubulin Polymerization Inhibition : The discovery of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) agents, evolved from structural modifications, showed improved antiproliferative activity against melanoma and prostate cancer cells. These compounds work by inhibiting tubulin polymerization, underscoring the potential of structurally related compounds in anticancer therapy (Lu et al., 2009).
Antioxidant Activities : New benzamide derivatives isolated from endophytic Streptomyces sp. showed notable antimicrobial and antioxidant activities. The study of such compounds contributes to the understanding of natural products' potential in medicinal chemistry (Yang et al., 2015).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various targets, leading to a range of biological effects . For instance, some thiazole carboxamide derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to have a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including the specific targets they interact with, the biochemical pathways they affect, and their pharmacokinetic properties .
Future Directions
Properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-21-9-4-2-8(3-5-9)14(20)18-15-17-12-10(13(16)19)6-7-11(12)22-15/h2-5,10H,6-7H2,1H3,(H2,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIHWGKLLKTCSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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